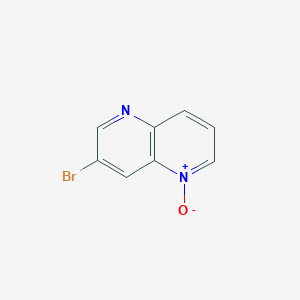
3-Bromo-1,5-naphthyridin-5-oxide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-Bromo-1,5-naphthyridine 5-oxide is a heterocyclic compound that belongs to the naphthyridine family. Naphthyridines are known for their diverse biological activities and applications in medicinal chemistry. The compound features a bromine atom at the third position and an oxide group at the fifth position of the 1,5-naphthyridine ring system, making it a unique and valuable molecule for various scientific research applications .
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 3-Bromo-1,5-naphthyridine 5-oxide typically involves the bromination of 1,5-naphthyridine followed by oxidation. One common method is the use of bromine or N-bromosuccinimide (NBS) as the brominating agent in the presence of a suitable solvent like acetic acid or chloroform. The bromination reaction is usually carried out at room temperature or slightly elevated temperatures .
After bromination, the resulting 3-bromo-1,5-naphthyridine is subjected to oxidation to introduce the oxide group at the fifth position. This can be achieved using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under controlled conditions .
Industrial Production Methods: Industrial production of 3-Bromo-1,5-naphthyridine 5-oxide may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the compound. Additionally, optimizing reaction conditions and using cost-effective reagents are crucial for large-scale production .
化学反応の分析
Types of Reactions: 3-Bromo-1,5-naphthyridine 5-oxide undergoes various chemical reactions, including:
Oxidation: Further oxidation can lead to the formation of more oxidized derivatives.
Reduction: Reduction reactions can convert the oxide group to a hydroxyl group or other reduced forms.
Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA).
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Organometallic reagents, palladium-catalyzed cross-coupling reactions.
Major Products Formed:
- Oxidized derivatives
- Reduced derivatives
- Substituted naphthyridine compounds
科学的研究の応用
3-Bromo-1,5-naphthyridine 5-oxide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a lead compound for the development of new therapeutic agents.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
作用機序
The mechanism of action of 3-Bromo-1,5-naphthyridine 5-oxide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties .
類似化合物との比較
- 3-Chloro-1,5-naphthyridine
- 3-Iodo-1,5-naphthyridine
- 3-Fluoro-1,5-naphthyridine
Comparison: Compared to its analogs, 3-Bromo-1,5-naphthyridine 5-oxide is unique due to the presence of both a bromine atom and an oxide group. This combination imparts distinct chemical reactivity and biological activity, making it a valuable compound for various applications .
特性
分子式 |
C8H5BrN2O |
|---|---|
分子量 |
225.04 g/mol |
IUPAC名 |
7-bromo-1-oxido-1,5-naphthyridin-1-ium |
InChI |
InChI=1S/C8H5BrN2O/c9-6-4-8-7(10-5-6)2-1-3-11(8)12/h1-5H |
InChIキー |
YFWRWQXUUWRLDQ-UHFFFAOYSA-N |
正規SMILES |
C1=CC2=C(C=C(C=N2)Br)[N+](=C1)[O-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















